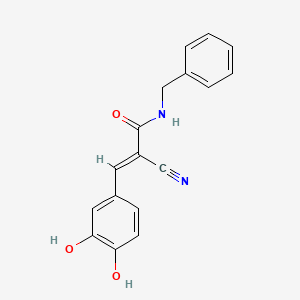
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid is a heterocyclic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol This compound features a pyrimidine ring that is partially hydrogenated, making it a tetrahydropyrimidine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid typically involves the condensation of diamines with appropriate carbonyl compounds. One common method includes the reaction of 1,3-diaminopropane with acrylic acid under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring.
Industrial Production Methods
While specific industrial production methods for 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid are not well-documented, the general approach involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to fully hydrogenated pyrimidine rings.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrimidine derivatives, fully hydrogenated pyrimidines, and oxidized pyrimidine compounds.
科学研究应用
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
相似化合物的比较
Similar Compounds
3-(5-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)benzoic acid: This compound features a benzimidazole ring fused to the tetrahydropyrimidine ring, offering different biological activities.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar tetrahydropyrimidine derivative with different substituents, leading to varied chemical properties.
Uniqueness
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its partially hydrogenated pyrimidine ring provides a balance between stability and reactivity, making it a versatile compound for various applications.
属性
CAS 编号 |
116162-28-8 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.1665 |
同义词 |
2-Propenoic acid, 3-(1,4,5,6-tetrahydro-2-pyrimidinyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-butyl N-[1-[[4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1141865.png)

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)

![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)


